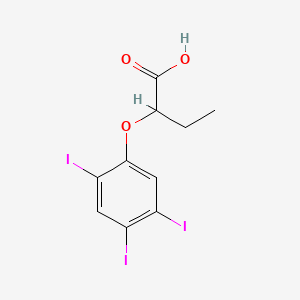
2-(2,4,5-Triiodophenoxy)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-Triiodophenoxy)butyric acid: is an organic compound characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a butyric acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Triiodophenoxy)butyric acid typically involves the iodination of a phenoxybutyric acid precursor. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2, 4, and 5 positions on the phenoxy ring.
Industrial Production Methods: Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-(2,4,5-Triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides or nitriles.
科学的研究の応用
Chemistry: 2-(2,4,5-Triiodophenoxy)butyric acid is used as a precursor in the synthesis of various iodinated organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical reagents.
Biology: In biological research, the compound is studied for its potential as a radiolabeled tracer due to the presence of iodine atoms. It can be used in imaging techniques such as positron emission tomography (PET) to track biological processes in vivo.
Medicine: The compound’s iodine content makes it a candidate for use in radiopharmaceuticals. It can be incorporated into diagnostic agents for thyroid imaging and other medical applications where iodine’s radiographic properties are beneficial.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other high-performance products.
作用機序
The mechanism of action of 2-(2,4,5-Triiodophenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological molecules. Additionally, the phenoxy and butyric acid moieties contribute to the compound’s overall reactivity and interactions with enzymes and receptors.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may bind to specific receptors, modulating signal transduction and cellular responses.
類似化合物との比較
2,4,5-Trichlorophenoxyacetic acid: A chlorinated analog used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features but different halogen atoms.
Uniqueness: 2-(2,4,5-Triiodophenoxy)butyric acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chlorinated counterparts. The iodine atoms enhance the compound’s radiographic properties, making it suitable for applications in medical imaging and radiopharmaceuticals.
特性
CAS番号 |
90842-73-2 |
|---|---|
分子式 |
C10H9I3O3 |
分子量 |
557.89 g/mol |
IUPAC名 |
2-(2,4,5-triiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H9I3O3/c1-2-8(10(14)15)16-9-4-6(12)5(11)3-7(9)13/h3-4,8H,2H2,1H3,(H,14,15) |
InChIキー |
CBIKABIUCPBNCS-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)OC1=CC(=C(C=C1I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


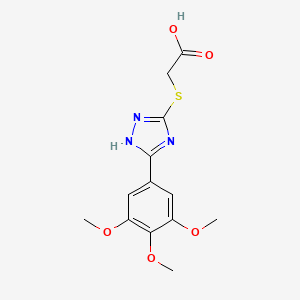
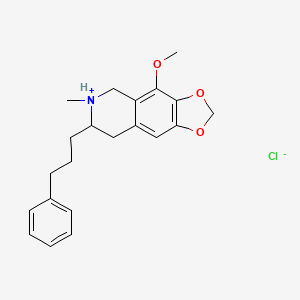
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)
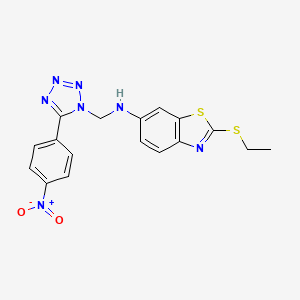





![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
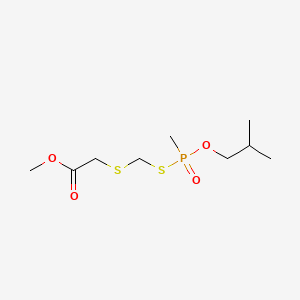
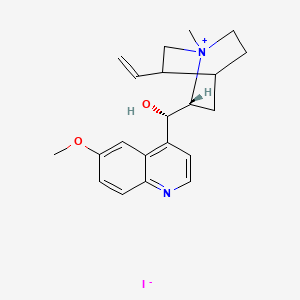
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)
